An In-depth Technical Guide to Fmoc-His(Bzl)-OH: Structure, Properties, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-His(Bzl)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-benzyl-L-histidine, commonly known as Fmoc-His(Bzl)-OH. It details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and strategies to ensure high-purity peptide products.
Chemical Structure and Properties
Fmoc-His(Bzl)-OH is a derivative of the amino acid L-histidine, featuring two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a benzyl (Bzl) group on the imidazole side chain. This strategic protection is crucial for its successful incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis.
The chemical structure of Fmoc-His(Bzl)-OH is as follows:
Caption: Chemical structure of Fmoc-His(Bzl)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-His(Bzl)-OH is presented in the table below.[1][2][3]
| Property | Value |
| CAS Number | 84030-19-3[1][2][3] |
| Molecular Formula | C₂₈H₂₅N₃O₄[1][2][3] |
| Molecular Weight | 467.52 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not consistently available |
| Optical Activity | [α]20/D +118±3°, c = 1% in chloroform[1] |
| Storage Temperature | 2-8°C[1] |
Solubility
The solubility of Fmoc-amino acids is a critical parameter for efficient coupling reactions in SPPS. Fmoc-His(Bzl)-OH, like many other Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good | The most common solvent for SPPS.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as an alternative to DMF, can enhance solvation.[4] |
| Dichloromethane (DCM) | Lower than DMF/NMP | May be used in specific protocols, but solubility can be a limiting factor.[4] |
| Dimethyl Sulfoxide (DMSO) | Good | Can be used to dissolve Fmoc-amino acids that are difficult to solubilize in other solvents. |
Role in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of histidine into peptide sequences presents a significant challenge due to the propensity of its imidazole side chain to cause racemization during the activation step of the coupling reaction. The benzyl (Bzl) protecting group on the imidazole nitrogen of Fmoc-His(Bzl)-OH helps to mitigate this issue, although it does not completely eliminate the risk. The choice of coupling reagents and conditions is therefore critical when using this derivative.
General Workflow of Fmoc-SPPS
The following diagram illustrates the general workflow for a single cycle of amino acid incorporation in Fmoc-based SPPS.
Caption: General workflow for an Fmoc-SPPS cycle.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-His(Bzl)-OH in SPPS.
Fmoc Deprotection Protocol
This protocol describes the removal of the N-terminal Fmoc group from the growing peptide chain prior to the coupling of the next amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[5][6]
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[6]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5][6]
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[5][6]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 5-15 minutes to ensure complete Fmoc removal.[5][6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.
Coupling Protocol for Fmoc-His(Bzl)-OH
This protocol outlines the coupling of Fmoc-His(Bzl)-OH to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent. To minimize racemization, it is crucial to avoid prolonged pre-activation times.
Materials:
-
Deprotected peptide-resin
-
Fmoc-His(Bzl)-OH (3-5 equivalents relative to resin loading)
-
HBTU (2.9-4.9 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity, amine-free DMF
Procedure:
-
In a separate vial, dissolve Fmoc-His(Bzl)-OH and HBTU in DMF.
-
Add DIPEA to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate.[7]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test (yellow/colorless) indicates complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Application Example: Synthesis of Angiotensin II
Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The synthesis of this peptide using Fmoc-SPPS provides a practical example of the application of Fmoc-His(Bzl)-OH.[8][9][10]
The following diagram illustrates the key steps in the solid-phase synthesis of Angiotensin II, highlighting the incorporation of the histidine residue.
Caption: Workflow for the solid-phase synthesis of Angiotensin II.
Analytical Data
Representative analytical data for Fmoc-His(Bzl)-OH is crucial for quality control and reaction monitoring.
¹H NMR Spectroscopy
A ¹H NMR spectrum of Fmoc-His(Bzl)-OH would typically show characteristic peaks for the aromatic protons of the Fmoc, benzyl, and imidazole groups, as well as the aliphatic protons of the histidine backbone.[11][12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals would be expected for the carbonyl carbons, the aromatic carbons of the three ring systems, and the aliphatic carbons.
FT-IR Spectroscopy
The FT-IR spectrum of Fmoc-His(Bzl)-OH would exhibit characteristic absorption bands for the different functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the carbamate and carboxylic acid groups, and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for Fmoc-His(Bzl)-OH would be at m/z 468.5 (M+H)⁺.
Conclusion
Fmoc-His(Bzl)-OH is a vital building block for the synthesis of histidine-containing peptides. Its benzyl-protected imidazole side chain helps to reduce the risk of racemization during peptide coupling. A thorough understanding of its properties and the application of optimized experimental protocols are essential for the successful synthesis of high-purity peptides for research and drug development. Careful selection of coupling reagents, reaction conditions, and monitoring of reaction completion are paramount to achieving desired outcomes.
References
- 1. Fmoc-His(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. FMOC-HIS(BZL)-OH price,buy FMOC-HIS(BZL)-OH - chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. FMOC-HIS(BZL)-OH(84030-19-3) 1H NMR spectrum [chemicalbook.com]
- 12. FMOC-HIS(BZL)-OH | 84030-19-3 [chemicalbook.com]
